Ampkinone Exhibits Moderate AMPK Activation Potency in Cellular Assays
Ampkinone stimulates AMPK phosphorylation in L6 muscle cells with an EC50 of 4.3 µM, a potency intermediate between more potent direct activators like MK-8722 and the indirect activator RSVA405 [1]. This moderate potency allows for studying AMPK pathway activation without the near-complete suppression of downstream targets seen with nanomolar-potency compounds.
| Evidence Dimension | AMPK activation EC50 |
|---|---|
| Target Compound Data | 4.3 µM (L6 cells) |
| Comparator Or Baseline | A-769662: 0.8 µM (rat liver AMPK); RSVA405: 1 µM (cell-based); MK-8722: ~1-60 nM (pAMPK complexes); AMPK activator (indirect): 11.7 µM (L6 myocytes) |
| Quantified Difference | Ampkinone is ~5-fold less potent than A-769662 and ~3-fold less potent than RSVA405, but ~2.7-fold more potent than the 11.7 µM indirect activator. |
| Conditions | Cultured L6 rat skeletal muscle cells for Ampkinone; partially purified rat liver AMPK for A-769662; cell-based assays for RSVA405; recombinant pAMPK complexes for MK-8722; L6 myocytes for the 11.7 µM indirect activator. |
Why This Matters
This intermediate potency allows researchers to use Ampkinone as a reference compound for dose-response studies without the off-target risks or complete pathway inhibition seen with high-potency alternatives.
- [1] Oh, S., et al. Antidiabetic and antiobesity effects of Ampkinone (6f), a novel small molecule activator of AMP-activated protein kinase. J. Med. Chem. 2010, 53, 7405-7414. PMID: 20873794. View Source
